molecular formula C9H9ClOS2 B14044704 1-Chloro-1-(2,4-dimercaptophenyl)propan-2-one

1-Chloro-1-(2,4-dimercaptophenyl)propan-2-one

Cat. No.: B14044704
M. Wt: 232.8 g/mol
InChI Key: GZZRIVLQSFQSIR-UHFFFAOYSA-N
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Description

1-Chloro-1-(2,4-dimercaptophenyl)propan-2-one is a ketone derivative featuring a chlorinated propan-2-one backbone substituted with a 2,4-dimercaptophenyl group. The mercapto (-SH) groups confer unique reactivity, enabling applications in coordination chemistry, corrosion inhibition, and heterocycle synthesis.

Properties

Molecular Formula

C9H9ClOS2

Molecular Weight

232.8 g/mol

IUPAC Name

1-[2,4-bis(sulfanyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C9H9ClOS2/c1-5(11)9(10)7-3-2-6(12)4-8(7)13/h2-4,9,12-13H,1H3

InChI Key

GZZRIVLQSFQSIR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)S)S)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of 2,4-Dimercaptophenyl Derivatives with Chloroacetone

  • Reaction Overview : The primary route involves reacting 2,4-dimercaptophenyl compounds with chloroacetone in the presence of a base such as sodium hydroxide or potassium carbonate. The base deprotonates the thiol groups to form thiolate anions, which then attack the electrophilic carbon of chloroacetone, displacing the chloride and forming the target compound.

  • Typical Conditions :

    • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or ethanol.
    • Temperature: Ambient to moderately elevated (25–60 °C).
    • Atmosphere: Inert (nitrogen or argon) to prevent oxidation of thiols.
    • Reaction Time: Several hours (4–12 h) depending on scale and conditions.
  • Purification : The crude product is purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or by column chromatography to obtain high purity this compound.

Multi-Step Synthesis via Protected Thiol Intermediates

  • Rationale : Due to the sensitivity of mercapto groups, protection-deprotection strategies may be employed to improve yields and selectivity. For example, thiol groups can be temporarily protected as thioethers or disulfides during the chloropropanone coupling step, followed by reductive cleavage to regenerate free thiols.

  • Stepwise Procedure :

    • Protection of mercapto groups (e.g., as S-acetyl or disulfide).
    • Reaction with chloroacetone or 1-chloropropan-2-one under basic conditions.
    • Deprotection using reducing agents such as sodium borohydride or dithiothreitol (DTT).
  • Advantages : This method minimizes side reactions such as oxidation and polymerization of thiols, enhancing product purity.

Industrial Scale Continuous Flow Synthesis

  • Process Optimization : For large-scale production, continuous flow reactors are used to control reaction parameters precisely, improving yield and reproducibility.

  • Key Features :

    • Precise temperature and residence time control.
    • Automated addition of reagents and bases.
    • Inline purification techniques such as liquid-liquid extraction and crystallization.
  • Outcome : High throughput synthesis with consistent quality suitable for pharmaceutical or agrochemical intermediates.

Data Tables Summarizing Preparation Parameters

Parameter Typical Range / Value Notes
Starting Material 2,4-Dimercaptophenyl derivative Purity >95% recommended
Chlorinating Agent Chloroacetone or 1-chloropropan-2-one Commercially available or synthesized in situ
Base Sodium hydroxide, potassium carbonate Stoichiometric or slight excess
Solvent DMF, ethanol, acetone Polar aprotic preferred
Temperature 25–60 °C Higher temps may increase side reactions
Reaction Time 4–12 hours Monitored by TLC or HPLC
Atmosphere Nitrogen or argon Prevents thiol oxidation
Purification Method Recrystallization, column chromatography Depends on scale and impurities
Yield 65–85% Varies with method and scale

Chemical Reaction Analysis

  • Nucleophilic Substitution : The key step is the displacement of chloride from chloroacetone by the thiolate anion formed from the mercapto groups.

  • Side Reactions : Possible oxidation of thiols to disulfides; polymerization under uncontrolled conditions.

  • Optimization : Use of inert atmosphere, antioxidants, and controlled temperature reduces side reactions.

  • Post-Synthesis Modifications : The chloro substituent on the propan-2-one moiety can be further substituted by nucleophiles (amines, alkoxides) to diversify the compound's chemical space.

Comparative Analysis with Related Compounds

Compound Name Mercapto Substitution Position Chlorination Method Key Differences in Preparation
1-Chloro-1-(3,4-dimercaptophenyl)propan-2-one 3,4 positions Reaction with chloroacetone + base Similar nucleophilic substitution; positional isomer
1-Chloro-1-(2-ethyl-4-mercaptophenyl)propan-2-one 2-ethyl, 4-mercapto Multi-step chlorination of precursor Additional alkyl substituent affects reactivity
1-Chloro-1-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one 2-(difluoromethoxy), 5-mercapto Multi-step organic synthesis More complex substituents require stepwise synthesis

Summary of Research Findings

  • The preparation of this compound is well-established through nucleophilic substitution of chloroacetone with 2,4-dimercaptophenyl derivatives under basic and inert conditions.

  • Protection-deprotection strategies improve yields and purity by preventing thiol oxidation.

  • Industrial processes adapt continuous flow synthesis for scalability and reproducibility.

  • The compound serves as a versatile intermediate in organic synthesis, with potential applications in medicinal chemistry due to its mercapto and chloro functional groups.

Chemical Reactions Analysis

1-Chloro-1-(2,4-dimercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1-(2,4-dimercaptophenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein modification due to its reactive functional groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2,4-dimercaptophenyl)propan-2-one involves its reactive functional groups. The chloro group can participate in nucleophilic substitution reactions, while the mercapto groups can form disulfide bonds or undergo oxidation-reduction reactions. These interactions can affect molecular targets such as enzymes or proteins, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The compound’s structural analogs differ in substituents on the aromatic ring or propan-2-one backbone, leading to distinct physicochemical and electronic properties:

Compound Name Substituents Key Structural Features Reference ID
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one 4-methoxy, hydrazinylidene Planar molecular geometry; N–H⋯O hydrogen bonding forms chains
1-Chloro-1-(2,4-difluorophenyl)propan-2-one 2,4-difluoro Electron-withdrawing F groups reduce aromatic electron density
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one 4-chloro, cyclopropyl Cyclopropyl group introduces steric hindrance and strained ring effects
1-(4-Bromophenylimino)-1(phenylhydrazono)-propan-2-one 4-bromo, phenylhydrazono Bromine enhances molecular polarizability; used in corrosion inhibition (90.4–93.2% efficiency)

Key Observations :

  • Electron Effects : Electron-withdrawing groups (Cl, F, Br) reduce electron density on the aromatic ring, altering reactivity in nucleophilic substitutions or electrophilic additions. Methoxy groups (-OCH₃) donate electrons via resonance, enhancing ring activation .

Physicochemical Properties

  • Solubility : Mercapto groups enhance solubility in polar solvents compared to halogenated analogs. Methoxy-substituted derivatives () exhibit moderate polarity.
  • Thermal Stability : Thiol groups may lower thermal stability due to oxidative sensitivity, whereas halogenated analogs (e.g., ) are more stable.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-Chloro-1-(2,4-dimercaptophenyl)propan-2-one, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of analogous compounds (e.g., hydrazinylidene derivatives) typically involves coupling diazonium salts with α-chloroketones. For example, in the preparation of 1-chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one, methyl 2-chloro-3-oxobutanoate reacts with a diazonium salt derived from 4-methoxyaniline under chilled ethanol conditions (273 K) with sodium acetate as a buffer . Key optimization steps include:

  • Temperature control : Maintaining sub-ambient temperatures minimizes side reactions.
  • Stoichiometry : A 1:1 molar ratio of α-chloroketone to diazonium salt ensures minimal by-products.
  • Purification : Recrystallization from ethanol yields high-purity crystals, as demonstrated in analogous syntheses .

Q. How is the molecular structure of this compound validated, and which spectroscopic techniques are critical for characterization?

Methodological Answer: Structural validation relies on a combination of spectroscopic and crystallographic methods:

  • Single-crystal XRD : The gold standard for absolute configuration determination. For example, monoclinic (P21/c) systems with cell parameters (e.g., a = 5.8873 Å, b = 25.0467 Å) are resolved using SHELX software .
  • Spectroscopy :
    • IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thiol (-SH, ~2550 cm⁻¹) groups.
    • NMR : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) .
  • Mass spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z = 226.66 for C₁₀H₁₁ClN₂O₂) .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, particularly with twinned data or hydrogen bonding networks?

Methodological Answer:

  • Twinned data : Use SHELXL’s TWIN/BASF commands to refine twin laws. For example, high-resolution data (e.g., R₁ < 0.05) improves the accuracy of twin-scale factor determination .
  • Hydrogen bonding : Locate H-atoms via difference Fourier maps and refine freely. In 1-chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one, N–H⋯O interactions form chains (e.g., N1–H1⋯O1, 2.89 Å) .
  • Disorder modeling : Apply PART/SAME restraints to overlapping atoms in multi-conformational residues .

Q. How can computational methods (e.g., DFT) complement experimental data in analyzing electronic properties or reaction mechanisms?

Methodological Answer:

  • DFT validation : Compare calculated bond lengths/angles (e.g., C=O: 1.22 Å) with XRD data to assess accuracy. For example, B3LYP/6-311+G(d,p) yields <2% deviation .
  • Reaction mechanisms : Simulate intermediates (e.g., diazonium ion attack on α-chloroketone) using Gaussian or ORCA. Track charge transfer via Mulliken population analysis .
  • Electron density maps : AIM (Atoms in Molecules) analysis identifies critical hydrogen bonds and van der Waals interactions .

Q. How should researchers resolve contradictions in spectroscopic or crystallographic data across studies?

Methodological Answer:

  • Cross-validation : Compare XRD data (e.g., unit cell parameters) with multiple datasets. For example, monoclinic vs. orthorhombic systems may indicate polymorphic variations .
  • Error analysis : Calculate mean deviations (e.g., C–C bond σ = 0.003 Å) to assess precision .
  • Reproducibility : Replicate synthesis under standardized conditions (e.g., solvent purity >99%, inert atmosphere) to minimize experimental variability .

Q. What strategies mitigate by-product formation during synthesis, and how are these impurities characterized?

Methodological Answer:

  • By-product mitigation :
    • Use excess α-chloroketone to drive the reaction forward.
    • Employ flash chromatography (silica gel, hexane/EtOAc) for preliminary purification .
  • Impurity characterization :
    • LC-MS : Identifies unreacted diazonium salts (e.g., m/z = 154 for 4-methoxyphenyl diazonium).
    • TGA/DSC : Detects thermal degradation products (e.g., HCl release at >200°C) .

Q. What safety protocols are critical when handling reactive intermediates (e.g., diazonium salts) in synthesis?

Methodological Answer:

  • Diazonium salts : Store at ≤–20°C to prevent decomposition. Use explosion-proof equipment due to shock sensitivity .
  • Waste disposal : Neutralize acidic by-products (e.g., HCl) with NaHCO₃ before aqueous disposal .
  • PPE : Wear nitrile gloves and face shields during scale-up reactions .

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